1,3-Dinitroglycerin
Overview
Description
1,3-dinitroglycerol is a dinitroglycerol that is glycerol in which both of the primary hydroxy groups have been converted to the corresponding nitrate estes. It has a role as a vasodilator agent. It is a dinitroglycerol and a secondary alcohol.
Mechanism of Action
Target of Action
1,3-Dinitroglycerin, also known as Nitroglycerin (NG), primarily targets vascular smooth muscle . The compound’s primary role is to induce relaxation of the vascular smooth muscle, leading to vasodilation .
Mode of Action
Nitroglycerin forms free radical nitric oxide . In smooth muscle, nitric oxide activates guanylate cyclase, which increases guanosine 3’5’ monophosphate (cGMP). This leads to dephosphorylation of myosin light chains and smooth muscle relaxation . Nitroglycerin produces vasodilation in both arteries and veins .
Biochemical Pathways
Nitroglycerin is metabolized to nitrite; 1,2-glyceryl dinitrate; and 1,3 glyceryl dinitrate . Nitrite is further metabolized to nitric oxide . 1,2- and 1,3-dinitroglycerols are less biologically active than nitroglycerin but they have longer half-lives, which explains some prolonged effects of nitrates .
Pharmacokinetics
Following intravenous administration, the plasma half-life of nitroglycerin is about three minutes . The estimated plasma half-life following sublingual administration is approximately six minutes . The elimination half-lives of metabolites 1,2-dinitroglycerin and this compound range between 32 to 26 minutes .
Result of Action
The principal pharmacological action of nitroglycerin is relaxation of vascular smooth muscle . Although venous effects predominate, nitroglycerin produces, in a dose-related manner, dilation of both veins and arteries .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, degradation products of nitroglycerin, including 1,2-dinitroglycerin (1,2-DNG) and this compound (1,3-DNG), can be detected in waste waters and soil at production and storage sites . These compounds are much more soluble than nitroglycerin and potentially more toxic .
Biochemical Analysis
Biochemical Properties
1,3-Dinitroglycerin plays a significant role in biochemical reactions, particularly in the context of its metabolism and interaction with enzymes. It is metabolized by mitochondrial aldehyde dehydrogenase 2 (ALDH2), which promotes its bioactivation . The compound interacts with various proteins and enzymes, including those involved in the nitric oxide pathway. These interactions are crucial for its vasodilatory effects, as this compound is converted to nitric oxide, which then activates guanylate cyclase, leading to an increase in cyclic GMP levels .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause vasodilation by relaxing vascular smooth muscle cells . This effect is mediated through the production of nitric oxide, which activates guanylate cyclase and increases cyclic GMP levels. Additionally, this compound affects gene expression related to oxidative stress and inflammation, further influencing cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to nitric oxide, which is a potent vasodilator. This conversion is facilitated by mitochondrial aldehyde dehydrogenase 2 (ALDH2). Nitric oxide then activates guanylate cyclase, resulting in increased levels of cyclic GMP. This cascade leads to the dephosphorylation of myosin light chains, causing relaxation of vascular smooth muscle . The compound also interacts with plasma proteins, with a binding affinity of approximately 30% .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound has a relatively short half-life, and its metabolites, such as 1,2-dinitroglycerin, have longer half-lives, contributing to prolonged effects . Studies have shown that this compound can maintain its vasodilatory effects for extended periods, although its potency decreases over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively induces vasodilation and reduces blood pressure . At higher doses, it can cause adverse effects such as hypotension and reflex tachycardia . The threshold for these effects depends on the specific animal model and the route of administration.
Metabolic Pathways
This compound is involved in metabolic pathways that include its conversion to nitric oxide and other metabolites. The primary enzyme responsible for its metabolism is mitochondrial aldehyde dehydrogenase 2 (ALDH2) . This enzyme facilitates the bioactivation of this compound, leading to the production of nitric oxide and subsequent vasodilation . The compound also interacts with other enzymes and cofactors involved in oxidative stress and inflammation pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with plasma proteins and cellular transporters. The compound has a plasma protein binding affinity of approximately 30%, which influences its distribution and bioavailability . It is also taken up by vascular smooth muscle cells, where it exerts its vasodilatory effects .
Subcellular Localization
This compound is localized primarily in the cytoplasm and mitochondria of cells. Its activity is influenced by its subcellular localization, as the conversion to nitric oxide occurs in the mitochondria . The compound’s localization is directed by its chemical structure and interactions with cellular transporters and enzymes .
Properties
IUPAC Name |
(2-hydroxy-3-nitrooxypropyl) nitrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O7/c6-3(1-11-4(7)8)2-12-5(9)10/h3,6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIGVDLTBLZXNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO[N+](=O)[O-])O)O[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862316 | |
Record name | 2-Hydroxypropane-1,3-diyl dinitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.00111 [mmHg] | |
Record name | 1,2,3-Propanetriol, 1,3-dinitrate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7884 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
623-87-0 | |
Record name | 1,3-Glyceryl dinitrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=623-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glyceryl-1,3-dinitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxypropane-1,3-diyl dinitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90862316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLYCERYL 1,3-DINITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P3G498O9T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.